molecular formula C5H12NO4PS B027486 Omethoate CAS No. 1113-02-6

Omethoate

Cat. No.: B027486
CAS No.: 1113-02-6
M. Wt: 213.19 g/mol
InChI Key: PZXOQEXFMJCDPG-UHFFFAOYSA-N
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Description

Environmental Fate and Degradation Dynamics

Degradation Pathways and Metabolic Intermediates

Omethoate undergoes several degradation processes in the environment, including hydrolysis, oxidation, and microbial degradation. Understanding these pathways is crucial for evaluating its environmental impact and potential remediation strategies.

Hydrolytic Degradation

Hydrolysis represents a significant degradation pathway for this compound in aquatic environments. The compound's stability varies considerably with pH, exhibiting relatively high stability under neutral and acidic conditions but undergoing more rapid degradation in alkaline environments. At pH 7 and 24°C, this compound has a half-life period of 611 hours, demonstrating considerable persistence in neutral water bodies. However, the velocity of decomposition increases substantially at higher temperatures or at pH values between 8-10.

One of the primary hydrolytic metabolites identified is dimethyl phosphate (DMP). This formation occurs as the group attached to the phosphorus atom in this compound is replaced by a hydroxyl group through hydrolysis. The presence of DMP has been confirmed in stored wheat samples treated with this compound, suggesting that this metabolic pathway is relevant in both aquatic environments and treated agricultural products.

Oxidative Degradation

Oxidative degradation represents another important pathway for this compound breakdown. Studies on catalytic ozonation with Fe(III)-loaded activated carbon have identified several degradation byproducts, including:

  • O,O,O-trimethyl phosphoric ester (TMP)
  • Pyrrolidin-2-one
  • N-methyl-2-sulfanylacetamide
  • 2-(methylthio)acetamide
  • O,O,S-trimethylthiophosphate (STMP)
  • N-methyl-2-(methylthio)acetamide

Additionally, low-molecular-weight organic acids and inorganic anions were detected, including formic, acetic, and oxalic acids, as well as nitrate, sulfate, and phosphate ions. During catalytic ozonation, TMP and phosphate were identified as the two major phosphorus-containing byproducts resulting from this compound degradation.

The reaction kinetics studies have determined that the rate constants of this compound reacting with ozone and hydroxyl radical (·OH) are 0.04 and 5.3×10^8 M^-1 s^-1 at pH 7.5 and 20°C, respectively. This indicates that this compound is predominantly degraded by hydroxyl radicals in catalytic ozonation processes.

Microbial Degradation

Microbial degradation offers a promising approach for this compound remediation. Research has identified several bacterial strains capable of degrading this compound, with Bacillus sp. YB-10 being particularly effective. This strain can degrade this compound through co-metabolism, requiring additional carbon sources such as glucose for optimal degradation efficiency.

The kinetics of this compound biodegradation by Bacillus sp. YB-10 follows a first-order reaction model. Under optimal conditions (pH 7.0, temperature 30°C, initial bacteria concentration of 0.25%, rotation speed of 150 r/min), the degradation rate reached 77.24% within 5 days when the initial this compound concentration was 1,000 mg/L.

Table 1. Optimal conditions for this compound biodegradation by Bacillus sp. YB-10

Parameter Optimal Value
pH 7.0
Temperature 30°C
Initial bacteria concentration 0.25%
Rotation speed 150 r/min
Carbon source Glucose (1.455 g/L)
Nitrogen source NH₄NO₃ (0.535 g/L)
Phosphorus source KH₂PO₄ (0.965 g/L)

The biodegradation half-life varies with initial this compound concentration, demonstrating the impact of toxicity at higher concentrations on microbial degradation efficiency.

Soil and Water Dynamics: Persistence and Mobility

This compound's behavior in soil and water systems is influenced by various factors including soil properties, climatic conditions, and the compound's physicochemical characteristics.

Persistence in Environmental Matrices

The persistence of this compound varies considerably across different environmental compartments. In soil, half-life values range from 3.8 to 25 days, with a close correlation observed between dissipation rates and rainfall during the experimental period. This suggests that leaching and runoff may be significant factors in this compound dissipation from soil surfaces.

In aqueous solutions, stability is pH-dependent. This compound is relatively stable at pH 2-7 but has a half-life of approximately 12 days at pH 9. This pH-dependent stability has implications for its persistence in different water bodies and may influence risk assessment and remediation strategies in various aquatic environments.

Sorption Behavior and Mobility

The sorption behavior of this compound in soil significantly affects its mobility and bioavailability. Research on Croatian soils has demonstrated that clay content plays a substantially more important role in enhancing this compound sorption than organic matter. Stronger retention of this compound was observed through interactions with clay minerals and metal cations such as Mg²⁺, highlighting the importance of soil mineralogy in determining this compound fate.

The soil sorption coefficient (Koc) for this compound is estimated at 9.4, indicating high mobility in soil systems. However, actual Koc values vary significantly across different soil types:

Table 2. This compound Koc values in different soil types

Soil Type Koc (L/kg) Mobility Classification
Mexican soils <50 High mobility
Croatian soils (S2, S3) 33.36-37.09 High mobility
Croatian soils (S1, S5) 53.63-58.57 Moderate mobility
Japanese soils 82.4 Moderate mobility
Tunisian soils 129-184 Moderate mobility
Croatian soil (S4) 240.49 Moderate mobility
Greek soils 60.19-663.43 Moderate to low mobility
Australian soils 163-5023 Moderate to very low mobility
Indian soils >500 Low mobility

This variability in Koc values demonstrates how soil properties can significantly influence this compound's environmental behavior. Soils with high Koc values (>150 L/kg) show greater retention and lower leaching potential, while those with low Koc values (<50 L/kg) present a high risk of leaching into deeper soil layers and potentially contaminating groundwater.

Hysteresis and Desorption Behavior

The reversibility of sorption, indicated by hysteresis coefficients, provides further insight into this compound's environmental fate. Studies on Croatian soils revealed hysteresis coefficient (H) values ranging from 0.713 to 1.012, with higher values indicating stronger hysteresis and limited reversibility of desorption. The highest H value of 1.012 was observed in soil S4, consistent with its high Koc value, indicating strong binding and limited mobility in this soil type.

Compared to studies on Indian soils (H values 0.747-0.825) and Australian soils (H values 0.72-0.90), Croatian soils demonstrated greater hysteresis, particularly soil S4, suggesting stronger binding and potentially longer persistence in these soils.

Plant Uptake and Metabolism in Agricultural Contexts

This compound's systemic properties enable its uptake and translocation within plant tissues, making it effective against various agricultural pests but also raising concerns about residues in food crops.

Translocation and Distribution in Plants

As a systemic insecticide, this compound is absorbed and translocated within plant tissues. It is commonly used on crops including cotton, rice, wheat, fruit trees, and tobacco. Its water solubility (readily soluble in water) facilitates uptake and movement within the plant vascular system.

Studies on wheat metabolism have identified this compound both as a direct applied pesticide and as a metabolite when dimethoate is applied. When dimethoate was applied to wheat, this compound was detected as a major metabolite, with its concentration increasing to match that of dimethoate after 13 to 30 days post-application. However, neither dimethoate nor this compound could be found in the roots or leaves after 37 days, indicating eventual degradation or transformation within the plant.

Metabolic Pathways in Plants

The metabolism of this compound in plants involves several pathways. Based on studies with wheat, potatoes, and other crops, the following major routes of metabolism have been identified:

  • O-demethylation and N-demethylation to yield O-demethyl N-demethyl this compound
  • Hydrolysis of the amide bond to produce carboxylic acid derivatives
  • Further degradation to dimethyl phosphate (DMP)

In wheat samples treated with this compound, DMP was confirmed as a significant metabolite. The half-lives of both this compound and DMP in stored wheat were similar (11.85-30.94 days for this compound and 11.87-31.50 days for DMP), indicating that DMP persists in treated plant materials at timescales comparable to the parent compound.

Residue Dynamics in Food Crops

The persistence of this compound and its metabolites in harvested crops has implications for food safety. In wheat, the half-life values of this compound during storage ranged from 11.85 to 30.94 days, depending on the initial application dose. This relatively long persistence in stored agricultural products suggests that residues may remain in food products for extended periods after harvest.

Table 3. Chemical properties of this compound relevant to environmental fate

Property Value Reference
IUPAC name O,O-dimethyl S-methylcarbamoylmethyl phosphorothioate
Molecular formula C₅H₁₂NO₄PS
Molar mass 213.2 g/mol
Physical state Colorless to slightly yellowish oil
Water solubility Readily soluble
Vapor pressure 2.5 × 10⁻⁵ mm Hg at 20°C
Hydrolysis half-life (pH 7, 24°C) 611 hours
Soil sorption coefficient (Koc) 9.4 (estimated)
Acute oral LD₅₀ (rat) 30-60 mg/kg

Properties

IUPAC Name

2-dimethoxyphosphorylsulfanyl-N-methylacetamide
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InChI

InChI=1S/C5H12NO4PS/c1-6-5(7)4-12-11(8,9-2)10-3/h4H2,1-3H3,(H,6,7)
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InChI Key

PZXOQEXFMJCDPG-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)CSP(=O)(OC)OC
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Molecular Formula

C5H12NO4PS
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DSSTOX Substance ID

DTXSID4037580
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Molecular Weight

213.19 g/mol
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Physical Description

Colorless to yellow oily liquid; [HSDB]
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Boiling Point

Decomposes at about 135 °C
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Solubility

Readily soluble in alcohols, acetone, and many hydrocarbons. Slightly soluble in diethyl ether. Almost insoluble in petroleum ether., Soluble in toluene. Miscible in dichloromethane, 2-propanol. Nearly insoluble in n-hexane., Readily soluble in water.
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Density

Specific gravity: 1.32
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Vapor Pressure

0.0000248 [mmHg], 2.48X10-5 mm Hg at 20 °C
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Color/Form

Colorless liquid, Colorless to yellowish oily liquid

CAS No.

1113-02-6
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Melting Point

Solidifies at -28 °C
Record name OMETHOATE
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Preparation Methods

Dimethylphosphite Synthesis

Reaction:

PCl3+2CH3OH(CH3O)2P(O)H+3HCl\text{PCl}3 + 2\text{CH}3\text{OH} \rightarrow \text{(CH}3\text{O)}2\text{P(O)H} + 3\text{HCl}

Process:

  • Phosphorus trichloride (PCl₃) is reacted with methanol in toluene at ≤30°C under vacuum (≥67 kPa).

  • Post-reaction vacuum stripping removes HCl, yielding a toluene solution of dimethylphosphite.
    Key Parameters:

  • Temperature control critical to prevent exothermic runaway.

  • Yield: ~95% (theoretical).

Ammonium Phosphate Sulfate Salt Formation

Reaction:

(CH3O)2P(O)H+S+NH3(CH3O)2P(S)ONH4\text{(CH}3\text{O)}2\text{P(O)H} + \text{S} + \text{NH}3 \rightarrow \text{(CH}3\text{O)}2\text{P(S)ONH}4

Process:

  • Dimethylphosphite solution reacts with sulfur powder and liquid ammonia at 25–35°C.

  • Ammonia gas introduced via porous distribution tubes to enhance homogeneity.
    Challenges:

  • Solid-liquid-gas multiphase system leads to incomplete reactions (yield: ~70%).

Oxy-thiophosphate Synthesis

Reaction:

(CH3O)2P(S)ONH4+ClCH2COOCH3(CH3O)2P(S)SCH2COOCH3\text{(CH}3\text{O)}2\text{P(S)ONH}4 + \text{ClCH}2\text{COOCH}3 \rightarrow \text{(CH}3\text{O)}2\text{P(S)SCH}2\text{COOCH}_3

Process:

  • Reacted with methyl chloroacetate at 58–64°C for 2 hours.

  • Phase separation and vacuum distillation yield oxy-thiophosphate.
    Issues:

  • Prolonged heating increases byproducts (e.g., thiono-thiolo isomers).

This compound Aminolysis

Reaction:

(CH3O)2P(S)SCH2COOCH3+CH3NH2(CH3O)2P(S)SCH2C(O)NHCH3\text{(CH}3\text{O)}2\text{P(S)SCH}2\text{COOCH}3 + \text{CH}3\text{NH}2 \rightarrow \text{(CH}3\text{O)}2\text{P(S)SCH}2\text{C(O)NHCH}3

Process:

  • Oxy-thiophosphate reacts with 40% methylamine at ≤-8°C.

  • Chloroform extraction and vacuum distillation yield this compound crude oil (content: ~67.8%).

Table 1: Traditional Method Performance

StepTemperature RangeReaction TimeYield (%)Purity (%)
Dimethylphosphite≤30°C15 min9598
Ammonium salt25–35°C1 hr7085
Oxy-thiophosphate58–64°C2 hr7578
Aminolysis≤-8°C40 min75.367.8

Optimized Synthetic Techniques (CN1039913C)

Patent CN1039913C addresses limitations of the traditional method through three key optimizations:

Ammonium Phosphate Sulfate Salt Optimization

  • Temperature: Reduced from 25–35°C to 5–25°C.

  • Ammonia Distribution: Porous multitube injectors improve gas-liquid contact.

  • Yield Improvement: 78% → 85%.

Oxy-thiophosphate Synthesis Enhancements

  • Catalyst Addition: Quaternary ammonium salts (e.g., benzyltrimethylammonium chloride) at 1–5% loading.

  • Reaction Time: Reduced from 120 to 80 minutes.

  • Purity Increase: 78% → 81%.

Solvent-Free Aminolysis

  • Key Modification: Elimination of chloroform solvent.

  • Conditions:

    • Temperature: -15°C

    • Methylamine concentration: 30%

    • Reaction time: 60 minutes

  • Outcome:

    • Yield: 91.3%

    • Purity: 79.3%

Table 2: Optimized vs. Traditional Aminolysis

ParameterTraditional MethodOptimized Method
SolventChloroformSolvent-free
Temperature≤-8°C-15°C
Reaction Time40 min60 min
Methylamine Conc.40%30%
Yield75.3%91.3%
Purity67.8%79.3%

Modern Two-Step Synthesis (CN104413048A)

Patent CN104413048A introduces a streamlined approach:

Reaction Pathway

  • Thiophosphorylation:

    O,O-dimethyl thiophosphoryl chloride+sodium mercaptoacetateintermediate\text{O,O-dimethyl thiophosphoryl chloride} + \text{sodium mercaptoacetate} \rightarrow \text{intermediate}
  • Aminolysis:

    Intermediate+methylamineThis compound\text{Intermediate} + \text{methylamine} \rightarrow \text{this compound}

Process Advantages

  • Yield: >90%

  • Purity: >95%

  • Environmental Impact: 60% reduction in organic solvent use.

Table 3: Two-Step Method Parameters

StepReagentsTemperatureTimeYield (%)
ThiophosphorylationNaSH, ClCH₂COOCH₃50°C3 hr92
AminolysisCH₃NH₂ (aq.)-10°C2 hr90

Comparative Analysis of Methods

Table 4: Method Comparison

MetricTraditionalOptimizedTwo-Step
Total Steps442
Total Yield40%62%83%
Purity67.8%79.3%95%
Solvent ConsumptionHighModerateLow
Byproduct FormationSignificantReducedMinimal

Industrial-Scale Production Considerations

  • Reactor Design:

    • Agitated thin-film evaporators for vacuum distillation reduce thermal degradation.

  • Catalyst Recovery:

    • Quaternary ammonium salts recycled via aqueous extraction (85% recovery).

  • Energy Consumption:

    • Optimized methods reduce heating/cooling costs by 30% .

Chemical Reactions Analysis

Types of Reactions: Omethoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Used in the oxidation of dimethoate to this compound.

    Alkaline Conditions: Promote the hydrolysis of this compound.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Omethoate (chemical formula: C5_5H12_{12}NO4_4PS) functions primarily as an acetylcholinesterase inhibitor. This mechanism leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system in insects and other pests. The compound's efficacy stems from its ability to disrupt normal neurotransmission, making it effective against a range of agricultural pests, including aphids, whiteflies, and spider mites .

Agricultural Applications

This compound is primarily utilized in agriculture for the following purposes:

  • Pest Control : It is effective against a variety of pests that affect crops such as cotton, fruits, and vegetables. Its application helps in managing pest populations and preventing crop damage.
  • Systemic Action : this compound is absorbed by plants and translocated throughout their tissues, providing protection even to newly grown parts .

Usage Guidelines

The application rates and methods vary depending on the target pest and crop type. Typically, it is applied as a foliar spray or through soil treatment.

Toxicological Studies

Numerous studies have assessed the toxicological effects of this compound on non-target organisms, including humans. Key findings include:

  • Cholinesterase Inhibition : Research indicates that this compound significantly inhibits cholinesterase activity in both plasma and red blood cells. This inhibition can lead to symptoms such as tremors and respiratory distress at higher exposure levels .
  • Long-term Exposure Effects : Chronic exposure studies in animals have shown that prolonged administration can lead to persistent cholinergic symptoms and potential long-term health impacts. For instance, a two-year study on rats revealed significant inhibition of cholinesterase activity at doses as low as 3 ppm .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential effects on ecosystems. Studies have shown:

  • Soil Residue : this compound can remain in soil for extended periods, posing risks to beneficial soil organisms and potentially contaminating groundwater .
  • Bioaccumulation : There are indications that this compound may bioaccumulate in aquatic organisms, leading to potential food chain implications .

Agricultural Efficacy

A study conducted on cotton crops demonstrated that this compound effectively reduced aphid populations by over 80% compared to untreated controls. The research highlighted its systemic properties, which allowed for effective pest management throughout the growing season.

Toxicity Assessment

A case study involving occupational exposure among agricultural workers revealed acute symptoms consistent with cholinesterase inhibition after using this compound without adequate protective measures. Monitoring showed significant drops in plasma cholinesterase levels within hours of application, underscoring the need for safety protocols .

Mechanism of Action

Omethoate exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The overstimulation of acetylcholine receptors results in continuous nerve impulse transmission, causing paralysis and death in pests .

Comparison with Similar Compounds

Key Properties

  • Molecular formula: C₅H₁₂NO₄PS
  • Water solubility: Highly soluble (≥ 1,000 mg/L at 20°C)
  • Half-life: Varies from 0.89 days (alkaline conditions) to 104 days (acidic conditions) in aqueous solutions .

Comparison with Similar Compounds

Chemical and Structural Similarities

Omethoate is compared with structurally related organophosphates (OPs) and metabolites (Table 1):

Compound Structure Key Functional Groups Primary Use
This compound Phosphorothioate oxon P=O, methyl carbamoyl Insecticide/acaricide
Dimethoate Phosphorothioate P=S, methyl carbamoyl Insecticide (parent compound)
Chlorpyrifos Phosphorothioate P=S, trichloropyridinol Broad-spectrum insecticide
Parathion Phosphorothioate P=S, para-nitrophenoxy Insecticide (now largely restricted)

Structural Insights :

  • This compound’s P=O group increases its AChE inhibition potency compared to dimethoate (P=S), which requires metabolic activation to become toxic .
  • Unlike chlorpyrifos, this compound lacks aromatic substituents, reducing its environmental persistence but increasing water solubility .

Toxicity Profiles

Acute and Chronic Toxicity (Table 2) :

Compound LD₅₀ (Rat, oral) AChE Inhibition (IC₅₀) Mutagenicity Regulatory Status
This compound 30–50 mg/kg 0.02 µM In vivo mutagenic Restricted in the EU
Dimethoate 150–300 mg/kg 0.5 µM Non-mutagenic Approved with limitations
Chlorpyrifos 135–270 mg/kg 0.1 µM Suspected neurotoxin Banned in the EU

Key Findings :

  • This compound is 10–15× more toxic than dimethoate due to direct AChE inhibition without requiring metabolic activation .
  • EFSA identifies this compound as mutagenic in vivo, necessitating separate residue assessments from dimethoate in food crops .
  • Chlorpyrifos exhibits longer environmental persistence but lower acute toxicity compared to this compound .

Environmental Behavior and Degradation

Hydrolysis and Half-Lives (Table 3) :

Compound Half-Life (pH 3) Half-Life (pH 9) Primary Degradation Pathway
This compound 104 ± 9 days 0.89 ± 0.21 days Alkaline hydrolysis (P–O cleavage)
Dimethoate 124 ± 18 days 5.7 ± 1.4 days Oxidative desulfuration to this compound
Chlorpyrifos 30–60 days 7–14 days Photodegradation and microbial action

Environmental Impact :

  • This compound degrades rapidly in alkaline water but persists in acidic soils, posing groundwater contamination risks .
  • Dimethoate’s conversion to this compound in plants (e.g., tea, soybeans) increases post-application toxicity, with this compound residues detected up to 9.6 days in soybean stems .

Efficacy in Pest Control

  • This compound vs. Natural Enemies : In citrus psyllid control, this compound eliminated nymphs and adults within 264 hours, outperforming native predators like coccinellidae .
  • Synergy with Nanomaterials: Combining this compound (750× dilution) with 50 mg/L nanochitin increased aphid mortality to 95.5% within 48 hours, reducing required pesticide volumes by 50% .

Biological Activity

Omethoate is an organophosphate compound widely used as a pesticide due to its effectiveness against a variety of pests. However, its biological activity extends beyond pest control, impacting both non-target organisms and human health. This article delves into the biological activity of this compound, focusing on its mechanism of action, toxicity, and metabolic pathways, supported by relevant data tables and case studies.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor , which disrupts the normal function of the nervous system in insects and other organisms. It is reported to be 75-100 times more potent than dimethoate in inhibiting rat brain AChE activity . The inhibition of AChE leads to an accumulation of acetylcholine at synapses, resulting in continuous stimulation of muscles and glands, which can ultimately cause paralysis or death in pests.

Acute Toxicity

Acute toxicity studies have demonstrated that this compound can cause significant cholinesterase inhibition in various animal models. For instance, in a study where rats were administered single doses ranging from 0 to 25 mg/kg, red blood cell (RBC) cholinesterase was found to be depressed significantly at higher doses, with a maximum inhibition of 63% observed at 10 mg/kg on day one .

Table 1: Acute Cholinesterase Inhibition in Rats

Dose (mg/kg)RBC ChE Inhibition (%)Plasma ChE Inhibition (%)
000
0.1<10<10
0.52030
2.54050
55060
106367
25>70>70

Chronic Toxicity

Chronic exposure studies indicate that prolonged ingestion of this compound can lead to persistent cholinesterase inhibition. In a two-year study on mice, plasma AChE activity was inhibited at doses as low as 3 ppm , with significant effects noted at higher concentrations .

Table 2: Chronic Exposure Effects on Cholinesterase Activity

Dose (ppm)Duration (Months)RBC ChE Inhibition (%)Plasma ChE Inhibition (%)
02400
0.524<10<10
324<30<30
1024>50>50

Metabolic Pathways

Research indicates that this compound undergoes oxidative metabolism, producing a de-N-methyl derivative that retains toxicity but exhibits reduced AChE inhibitory activity . The metabolic pathways involve:

  • Cleavage of the C-N bond by carboxy amidase.
  • Esterase action on the S-C bond.

These pathways suggest that both the parent compound and its metabolites can exert toxic effects.

Human Exposure

A study examining agricultural workers exposed to this compound revealed significant associations between exposure levels and decreased telomere length, suggesting potential genotoxic effects linked to organophosphate exposure . The findings highlight concerns regarding chronic exposure risks among individuals handling pesticides.

Environmental Impact

The biodegradation of this compound has been studied using Bacillus sp. YB-10, which demonstrated the ability to degrade this compound through co-metabolism . This suggests potential bioremediation strategies for environments contaminated with this pesticide.

Q & A

Q. What are the primary factors influencing the hydrolysis kinetics of omethoate in aqueous environments, and how do they affect its degradation?

this compound hydrolysis follows pseudo-first-order kinetics, with degradation rates highly dependent on pH and temperature. In neutral to alkaline conditions (pH 6.5–9), hydrolysis occurs rapidly, while acidic conditions (pH 3–6) slow the process. For example, at pH 9, the half-life of this compound is significantly shorter compared to pH 3 due to hydroxyl-ion-catalyzed breakdown. Experimental design should include buffer systems at varying pH levels and controlled temperatures to measure rate constants (e.g., using UV-Vis spectroscopy or HPLC for concentration monitoring) .

Q. What methodological approaches are recommended for detecting trace levels of this compound in environmental or biological samples?

Surface-enhanced Raman spectroscopy (SERS) coupled with enzyme inhibition assays offers high sensitivity, achieving a detection limit of 1.9×10⁻⁴ ng/L. This method utilizes gold nanoparticles and acetylcholinesterase inhibition, where this compound’s presence reduces enzymatic activity, correlating with SERS signal attenuation at 1,614 cm⁻¹. Validation includes interference tests with common ions (e.g., Ca²⁺, NO₃⁻) and pesticides to confirm specificity .

Q. How can microbial biodegradation pathways for this compound be optimized in laboratory settings?

Bacillus sp. YB-10 demonstrates efficient this compound degradation under optimized nutrient conditions (C:N:P ratio = 3:1:1). Key parameters include glucose (1.46 g/L), NH₄NO₃ (0.54 g/L), and KH₂PO₄ (0.97 g/L), yielding a 77% degradation rate. Degradation follows first-order kinetics, with half-lives ranging from hours to days depending on initial concentration (200–5,000 mg/L). Researchers should perform response surface methodology (RSM) to refine nutrient ratios and validate predictions via confirmation experiments .

Advanced Research Questions

Q. How do physiologically based pharmacokinetic-pharmacodynamic (PBPK-PD) models address interspecies extrapolation in this compound risk assessment?

PBPK-PD models for this compound integrate species-specific parameters, such as hepatic metabolism rates and acetylcholinesterase (AChE) inhibition constants. For example, human models replace rat liver microsomal data with human-specific values (e.g., bimolecular rate constants for AChE inhibition). Sensitivity analysis identifies critical parameters (e.g., this compound activation/degradation rates), reducing reliance on default 10X safety factors. Validation requires alignment with in vivo plasma concentration and AChE inhibition data from animal studies .

Q. What experimental frameworks are used to benchmark eco-neurotoxicity of this compound hydrolysis byproducts over extended periods?

Eco-neurotoxicity benchmarking involves tracking AChE inhibition in model organisms (e.g., zebrafish) exposed to hydrolyzed this compound solutions. Alkaline hydrolysis (pH 9) minimizes toxic byproduct formation, with toxicity decreasing by >90% over 70 days. Researchers should combine high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for byproduct identification and in vitro AChE assays to quantify residual toxicity .

Q. How can contradictory toxicological data on this compound’s mutagenicity and neurotoxicity be reconciled in risk assessment?

Discrepancies arise from variations in study design, such as dose levels (e.g., 5 mg/kg in mice mutagenicity studies vs. higher doses in neurotoxicity assays) and exposure durations. Systematic reviews should apply weight-of-evidence approaches, prioritizing studies with OECD-compliant protocols (e.g., OECD TG 474 for mutagenicity) and mechanistic data (e.g., AChE inhibition kinetics) .

Q. What statistical methods are optimal for analyzing this compound degradation data in complex environmental matrices?

First-order kinetic models are preferred for biodegradation studies, validated via regression coefficients (R² > 0.95). For multifactorial experiments (e.g., nutrient optimization), use SAS or RSM to model interactions between variables. Confounding factors like soil organic matter or microbial diversity require multivariate analysis (e.g., PCA) to isolate degradation drivers .

Q. How do hydrolysis and microbial degradation pathways differentially influence this compound persistence in soil and water systems?

Hydrolysis dominates in water, with half-lives ranging from days (pH 9) to weeks (pH 3). In contrast, microbial degradation in soil depends on C:N:P ratios and microbial consortia, with half-lives of 3.8–25 days. Note that photolysis and microbial metabolism may produce this compound as a transient byproduct of dimethoate degradation, necessitating LC-MS monitoring to distinguish pathways .

Q. What experimental designs mitigate confounding variables in field studies measuring this compound residues on crops?

Field trials should standardize application rates (e.g., 0.3 kg a.i./ha for apples), sampling intervals (0–21 days post-application), and washing/cooking protocols to assess residue dissipation. Data analysis must account for environmental variables (e.g., rainfall, soil type) using mixed-effects models. Residue extraction methods should follow QuEChERS protocols with GC-MS/MS validation .

Q. How can predictive models improve estimates of this compound’s long-term environmental fate under climate variability?

Integrate biodegradation half-lives (from OECD 307 studies) with hydrological models to simulate leaching and runoff under varying rainfall scenarios. Predictive tools like EPI Suite estimate persistence using fragment constants for phosphate esters. Field validation requires soil cores and groundwater monitoring over seasonal cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.